molecular formula C22H24N2O2 B11175878 1-(2,3-dimethylphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one

1-(2,3-dimethylphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B11175878
M. Wt: 348.4 g/mol
InChI Key: STIRVBILJFRYPW-UHFFFAOYSA-N
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Description

    1-(2,3-dimethylphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one: , belongs to the indole family of compounds.

  • It serves as an ideal precursor for synthesizing bioactive molecules due to its versatile reactivity.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the condensation of 1H-indole-3-carbaldehyde with an appropriate amine (such as 2-methylindole) under suitable conditions.

      Reaction Conditions: The reaction typically occurs in a solvent (e.g., ethanol or acetonitrile) with an acid catalyst (e.g., p-toluenesulfonic acid).

      Industrial Production: While industrial-scale production methods may vary, the synthesis usually employs efficient and scalable processes.

  • Chemical Reactions Analysis

      Reactivity: 1H-indole-3-carbaldehyde undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products depend on the specific reaction conditions and substituents involved.

  • Scientific Research Applications

      Chemistry: 1H-indole-3-carbaldehyde derivatives are valuable building blocks in organic synthesis, especially for constructing heterocyclic compounds.

      Biology and Medicine: These derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

      Industry: They find applications in the pharmaceutical and agrochemical industries.

  • Mechanism of Action

    • The compound’s effects result from interactions with specific molecular targets and signaling pathways.
    • Further research is needed to elucidate the precise mechanisms involved.
  • Comparison with Similar Compounds

      Uniqueness: 1H-indole-3-carbaldehyde stands out due to its versatile reactivity and biological significance.

      Similar Compounds: Other related compounds include indole derivatives like indole-3-acetic acid and tryptophan.

    Remember that this compound’s multifaceted nature makes it an intriguing subject for scientific exploration!

    Properties

    Molecular Formula

    C22H24N2O2

    Molecular Weight

    348.4 g/mol

    IUPAC Name

    1-(2,3-dimethylphenyl)-4-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one

    InChI

    InChI=1S/C22H24N2O2/c1-14-7-6-10-19(16(14)3)23-13-18(12-21(23)25)22(26)24-15(2)11-17-8-4-5-9-20(17)24/h4-10,15,18H,11-13H2,1-3H3

    InChI Key

    STIRVBILJFRYPW-UHFFFAOYSA-N

    Canonical SMILES

    CC1CC2=CC=CC=C2N1C(=O)C3CC(=O)N(C3)C4=CC=CC(=C4C)C

    Origin of Product

    United States

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